molecular formula C16H9N5O2S B11046709 3-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-phenyl-1,2-oxazole

3-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-phenyl-1,2-oxazole

Cat. No.: B11046709
M. Wt: 335.3 g/mol
InChI Key: MWMMMPIOAMNFMM-UHFFFAOYSA-N
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Description

3-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-PHENYLISOXAZOLE is a complex heterocyclic compound that features a unique combination of furan, triazole, thiadiazole, and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-PHENYLISOXAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with furan-2-carboxaldehyde, followed by the formation of the triazole and thiadiazole rings through cyclization reactions with thiosemicarbazides. The final step involves the formation of the isoxazole ring through cyclization with hydroxylamine .

Industrial Production Methods

This would include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-PHENYLISOXAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines .

Scientific Research Applications

3-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-PHENYLISOXAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Mechanism of Action

The mechanism of action of 3-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-PHENYLISOXAZOLE involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer activity. The specific molecular targets and pathways can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-PHENYLISOXAZOLE apart from similar compounds is its unique combination of heterocyclic rings, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H9N5O2S

Molecular Weight

335.3 g/mol

IUPAC Name

3-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-phenyl-1,2-oxazole

InChI

InChI=1S/C16H9N5O2S/c1-2-5-10(6-3-1)13-9-11(20-23-13)15-19-21-14(12-7-4-8-22-12)17-18-16(21)24-15/h1-9H

InChI Key

MWMMMPIOAMNFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CO5

Origin of Product

United States

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